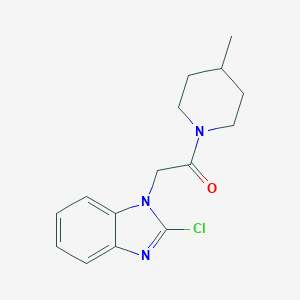![molecular formula C21H23NO2 B262647 1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B262647.png)
1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol, also known as F13714, is a compound that has been studied extensively in scientific research. It is a selective antagonist of the dopamine D3 receptor, which plays a role in various neurological disorders.
Mecanismo De Acción
1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol acts as a selective antagonist of the dopamine D3 receptor, blocking its activity and preventing the binding of dopamine. This leads to a decrease in dopamine signaling in the brain, which can have therapeutic effects in certain neurological disorders.
Biochemical and Physiological Effects:
1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to decrease the release of dopamine in the brain, which can have therapeutic effects in disorders such as drug addiction. It has also been shown to increase the expression of certain genes in the brain, which may be related to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol is its high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its effects and potential therapeutic applications.
Direcciones Futuras
There are many potential future directions for research on 1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol. One area of interest is its potential as a treatment for drug addiction, as it has been shown to decrease the release of dopamine in the brain. Another area of interest is its potential as a treatment for Parkinson's disease, as it has been shown to increase the expression of certain genes in the brain that are related to dopamine signaling. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol, and its potential therapeutic applications in other neurological disorders.
Métodos De Síntesis
1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol can be synthesized through a multi-step process that involves the reaction of 4-(5-bromofuran-2-yl)phenol with 2-phenylethylamine, followed by reduction, and then coupling with 4-(bromomethyl)benzonitrile. The final product is obtained through a reductive amination step.
Aplicaciones Científicas De Investigación
1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol has been studied extensively in scientific research as a potential treatment for various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has been shown to have a high affinity for the dopamine D3 receptor, which is implicated in these disorders.
Propiedades
Nombre del producto |
1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol |
|---|---|
Fórmula molecular |
C21H23NO2 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
1-[4-[5-[(2-phenylethylamino)methyl]furan-2-yl]phenyl]ethanol |
InChI |
InChI=1S/C21H23NO2/c1-16(23)18-7-9-19(10-8-18)21-12-11-20(24-21)15-22-14-13-17-5-3-2-4-6-17/h2-12,16,22-23H,13-15H2,1H3 |
Clave InChI |
PLXUGOTXTJMHGW-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCC3=CC=CC=C3)O |
SMILES canónico |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNCCC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine](/img/structure/B262567.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B262568.png)









![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B262595.png)
